molecular formula C28H24FN5O4S B2390975 2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 959561-20-7

2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No. B2390975
CAS RN: 959561-20-7
M. Wt: 545.59
InChI Key: NAXCYPNCSWIHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide” is a complex organic molecule with the molecular formula C28H24FN5O4S and a molecular weight of 545.59 . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. These include an imidazo[1,2-c]quinazolin-2-yl group, a sulfanyl group, a fluoroanilino group, and a methoxyphenylmethyl group . The presence of these groups suggests that the compound may have interesting chemical properties and potential biological activity.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 545.59 g/mol . It also has a computed XLogP3-AA value of 3.1, which is a measure of its lipophilicity . This could influence its solubility and its ability to cross biological membranes. It has 2 hydrogen bond donors and 8 hydrogen bond acceptors , which could also impact its interactions with other molecules.

Scientific Research Applications

Structural Analysis and Property Evaluation

Research on structurally similar compounds to 2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide has led to insights into their structural aspects and properties. Studies have shown that certain amide-containing isoquinoline derivatives exhibit unique properties when treated with mineral acids, leading to forms like gels or crystalline solids. These structural evaluations contribute significantly to understanding the compound's potential interactions and stability under different conditions, highlighting their importance in scientific research (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Antifungal Activity

Compounds with structural similarities have been synthesized and evaluated for their biological activity, including antimicrobial and antifungal effects. Such studies are crucial for determining the potential therapeutic applications of these compounds, including the one . Their significant biological activity against various standard strains demonstrates their relevance in the development of new antimicrobial and antifungal agents (ANISETTI & Reddy, 2012).

Analgesic Properties

Investigations into compounds closely related to 2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide have revealed their potential analgesic properties. These studies are pivotal in exploring new pain management solutions, as they provide a basis for further development and optimization of analgesic drugs. The significant analgesic activity observed in these compounds underscores their importance in pharmaceutical research (Osarodion, 2023).

Anti-Cancer Applications

The exploration of novel precursors for anti-cancer agents has included structures analogous to 2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide. These studies target specific enzymes over-expressed in solid tumors, aiming to develop compounds with enhanced binding affinity. Such research is critical for the advancement of targeted cancer therapies, offering hope for more effective and less toxic treatment options (Shareef & Shareef, 2021).

properties

IUPAC Name

2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O4S/c1-38-23-9-5-2-6-17(23)15-30-24(35)14-22-27(37)34-26(32-22)20-7-3-4-8-21(20)33-28(34)39-16-25(36)31-19-12-10-18(29)11-13-19/h2-13,22H,14-16H2,1H3,(H,30,35)(H,31,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXCYPNCSWIHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide

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